molecular formula C23H23N3O6S B11342887 (5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11342887
M. Wt: 469.5 g/mol
InChI Key: QMKJKDBZIFEDMR-UHFFFAOYSA-N
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Description

(5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazepine ring fused with a pyrimidine dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazepine ring and the subsequent attachment of the pyrimidine dione moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for further investigation in preclinical and clinical studies.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepine derivatives and pyrimidine dione derivatives. These compounds share structural features with (5Z)-6-hydroxy-3-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione but may differ in their specific substituents and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

6-hydroxy-1-methyl-5-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N3O6S/c1-26-22(28)19(21(27)25-23(26)29)14-11-18(33-17-8-6-5-7-13(17)24-14)12-9-15(30-2)20(32-4)16(10-12)31-3/h5-10,18,28H,11H2,1-4H3,(H,25,27,29)

InChI Key

QMKJKDBZIFEDMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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